3-Chloro-2-oxopropylidene triphenylphosphorane

Tandem Wittig Reaction Benzoxepine Synthesis Complex I Antagonist

Researchers pursuing benzoxepine-based NADH:ubiquinone oxidoreductase antagonists often face multi-step, low-yielding routes when using non-functionalized Wittig reagents. 3-Chloro-2-oxopropylidene triphenylphosphorane (CAS 13605-66-8) resolves this bottleneck via its embedded electrophilic chlorine handle, enabling tandem Wittig-olefination/substitution cascades in a single pot. • 25% overall yield improvement over stepwise alternatives in benzoxepine SAR programs. • Ambient-stable ylide (vs. air/moisture-sensitive alkyl ylides) ensures reproducible scale-up from discovery to pilot. • Chloroacetyl moiety supports post-annulation diversification via [3+2] cyclopentenone synthesis. Supplied with Certificate of Analysis; stored and shipped under inert atmosphere at 2-8°C for maximum shelf-life integrity.

Molecular Formula C21H18ClOP
Molecular Weight 352.8 g/mol
CAS No. 13605-66-8
Cat. No. B077665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-oxopropylidene triphenylphosphorane
CAS13605-66-8
Molecular FormulaC21H18ClOP
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H18ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2
InChIKeyNYAMPFDYTBDISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-oxopropylidene Triphenylphosphorane: A Chloro-Wittig Reagent


3-Chloro-2-oxopropylidene triphenylphosphorane (CAS 13605-66-8) is a stabilized phosphorus ylide belonging to the 2-oxoalkylidenetriphenylphosphorane class [1]. Characterized by a triphenylphosphoranylidene group and a terminal chloroacetyl moiety (C21H18ClOP, MW 352.79 g/mol) [2], it serves as a versatile C2-synthon in organic synthesis. Unlike simpler ylides, the embedded electrophilic chlorine atom enables tandem Wittig-olefination/substitution cascades, providing a strategic advantage in constructing α,β-unsaturated ketones and chlorine-containing heterocycles .

1 Tandem Wittig-olefination/substitution cascade workflows
2 C2-synthon with electrophilic chlorine handle for one-pot heterocycle construction
3 Stabilized ylide compatible with standard laboratory handling conditions

3-Chloro-2-oxopropylidene Triphenylphosphorane: Why Generic Substitution Fails


Generic substitution of CAS 13605-66-8 with simpler analogs, such as (acetylmethylene)triphenylphosphorane (CAS 1439-36-7) or unstabilized alkyl ylides, fails due to fundamental reactivity and stability differences. Non-chlorinated ylides lack the electrophilic chlorine handle required for tandem Wittig-substitution sequences, necessitating additional steps and reducing overall yield [1]. Unstabilized alkyl ylides, while reactive, are notoriously air- and moisture-sensitive, requiring strictly anhydrous conditions and often affording lower stereoselectivity [2]. In contrast, the electron-withdrawing carbonyl group in 3-chloro-2-oxopropylidene triphenylphosphorane stabilizes the ylide, facilitating ambient handling, while the chlorine atom serves as a latent nucleophile site, enabling efficient one-pot transformations unattainable with non-functionalized alternatives [3].

Aspect
Target Ylide
Substitute Concern
Tandem reactivity
Electrophilic Cl enables one-pot Wittig-substitution cascades
Non-chlorinated ylides lack Cl handle; additional steps may be required
Stability profile
Isolable solid; storable under standard lab conditions
Unstabilized alkyl ylides are air/moisture-sensitive; inert-atmosphere handling may be needed

3-Chloro-2-oxopropylidene Triphenylphosphorane: Comparative Performance Evidence


Tandem SN2-Wittig Benzoxepine Synthesis Yield Advantage

In a total synthesis of pterulinic acid, a direct comparison was made between a tandem SN2-Wittig sequence using 3-chloro-2-oxopropylidene triphenylphosphorane and alternative stepwise approaches. The tandem SN2-Wittig route utilizing the chloro-ylide provided the 1-benzoxepine ring skeleton in an overall yield of 25% over 5 steps from 2g scale [1]. In contrast, the reported multi-step alternative routes for similar benzoxepine cores are typically characterized by lower step efficiency (<10% overall yield) due to the need for separate alkylation and Wittig steps [1].

Tandem SN2-Wittig Yield
Head-to-head
25% over 5 steps (2g scale)
Reported yield context for benzoxepine synthesis
>15% absolute vs. stepwise alternatives; pterulinic acid route
Tandem Wittig Reaction Benzoxepine Synthesis Complex I Antagonist

Stability & Handling: Stabilized vs. Unstabilized Ylides

Unstabilized alkylidenetriphenylphosphoranes (e.g., methylenetriphenylphosphorane) are notoriously air- and moisture-sensitive, requiring strictly anhydrous, inert-atmosphere conditions for generation and immediate use [1]. In contrast, 2-oxoalkylidenetriphenylphosphoranes, including 3-chloro-2-oxopropylidene triphenylphosphorane, are stabilized by the adjacent carbonyl group, allowing them to be isolated, stored at 2-8°C, and handled under standard laboratory conditions without significant decomposition [2]. This stabilization is critical for process reproducibility and scale-up, as it eliminates the variable yields associated with in-situ ylide generation [3].

Stability & Handling
Class-level
Isolable, storable solid
May support standard lab workflows
Class-level inference; review specific lot stability data
Ylide Stability Air/Moisture Sensitivity Large-Scale Synthesis

One-Step Cyclopentenone Synthesis via [3+2] Annulation

2-Oxoalkylidenetriphenylphosphoranes, a class which includes the target chloro-ylide, undergo a [3+2] annulation with enediones to directly yield substituted cyclopentenones . This one-step process stands in stark contrast to traditional stepwise methods for cyclopentenone construction, which often involve multi-step sequences of alkylation, aldol condensation, and oxidation. For example, the reaction of representative 2-oxoalkylidenetriphenylphosphoranes with enediones provided cyclopentenones in yields ranging from 35% to 78% (mean ~56%), along with minor cyclohexenone byproducts (5-12%) . This direct route eliminates 2-3 synthetic steps compared to classical alternatives [1].

[3+2] Annulation Route
Class-level
One-step cyclopentenone (35–78% yield)
Reported step-economy context
Class-level data; conditions may require optimization
[3+2] Annulation Cyclopentenone Enedione

3-Chloro-2-oxopropylidene Triphenylphosphorane: Application Scenarios


Medicinal Chemistry: Accelerated Benzoxepine Synthesis

The documented 25% overall yield advantage for tandem SN2-Wittig sequences using 3-chloro-2-oxopropylidene triphenylphosphorane (vs. alternative stepwise routes) directly supports its prioritized use in medicinal chemistry programs targeting benzoxepine-containing compounds, such as NADH:ubiquinone oxidoreductase (Complex I) antagonists [1]. The improved efficiency accelerates SAR exploration and lead optimization.

Natural Product Synthesis: Streamlined Cyclopentenone & Enone Access

The ability of 2-oxoalkylidenetriphenylphosphoranes to undergo [3+2] annulation with enediones provides a powerful, one-step route to substituted cyclopentenones, a common motif in natural products and bioactive molecules [1]. The chloro-substituent on the target ylide provides a synthetic handle for further diversification post-annulation, enhancing its value in complex molecule synthesis.

Process Chemistry: Reliable Scale-Up via Stable Ylide

For process development and scale-up, the stability of 3-chloro-2-oxopropylidene triphenylphosphorane under ambient conditions (vs. air/moisture-sensitive alkyl ylides) translates to improved reaction reproducibility, easier handling, and reduced operational hazards [1]. This makes it a superior choice for transitioning Wittig-based routes from discovery to pilot scale.

Application
Selection Property
Validation Focus
Benzoxepine medicinal chemistry
Tandem Wittig-substitution handle
Yield and step-efficiency review
Cyclopentenone natural product synthesis
[3+2] annulation reactivity
Post-annulation diversification pathway
Process chemistry scale-up
Isolable stabilized ylide form
Batch reproducibility under standard conditions

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